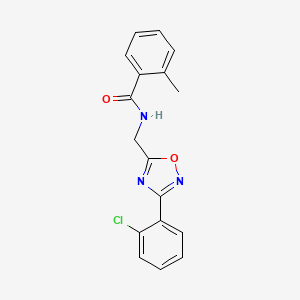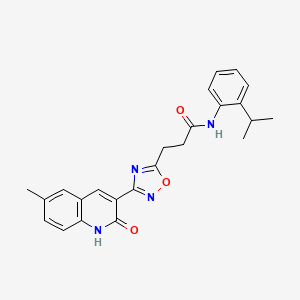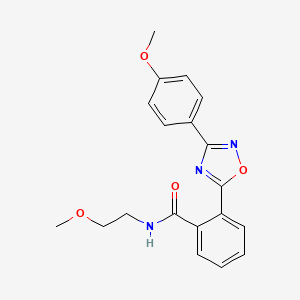
N-(2-methoxyethyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide, also known as ME-143, is a novel small molecule that has been synthesized and studied for its potential applications in cancer research. ME-143 belongs to the class of compounds called oxadiazoles, which have been shown to possess various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyethyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide involves the inhibition of the mitochondrial respiratory chain complex I, which leads to the accumulation of reactive oxygen species (ROS) and the activation of the p53 pathway. This results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2-methoxyethyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to have minimal toxicity in normal cells and tissues, indicating its potential as a safe and effective anticancer agent. In addition to its anticancer properties, N-(2-methoxyethyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has also been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methoxyethyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide in lab experiments is its specificity for cancer cells, which minimizes the potential for off-target effects. However, one limitation of N-(2-methoxyethyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide is its low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
Future research on N-(2-methoxyethyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide could focus on optimizing its pharmacokinetic properties to improve its efficacy and reduce potential side effects. Additionally, further studies could investigate the potential of N-(2-methoxyethyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide in combination with other anticancer agents to enhance its therapeutic effects. Finally, the potential of N-(2-methoxyethyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide as a diagnostic tool for cancer detection could also be explored.
Métodos De Síntesis
The synthesis of N-(2-methoxyethyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide involves the reaction of 4-methoxyphenyl hydrazine with 2-(2-bromoethoxy)benzoyl chloride to form 2-(4-methoxyphenyl)-1-(2-bromoethoxy)-1,2-dihydro-3H-1,2,4-triazole-3-thione. This intermediate is then reacted with ethyl chloroacetate and potassium hydroxide to form N-(2-methoxyethyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide.
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been studied for its potential as a therapeutic agent in cancer treatment. In vitro studies have shown that N-(2-methoxyethyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide induces apoptosis, or programmed cell death, in cancer cells, including breast, lung, and colon cancer cells. N-(2-methoxyethyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has also been shown to inhibit the growth and proliferation of cancer cells and to sensitize cancer cells to chemotherapy.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-24-12-11-20-18(23)15-5-3-4-6-16(15)19-21-17(22-26-19)13-7-9-14(25-2)10-8-13/h3-10H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESPFSJXAVGKRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7709456.png)
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7709462.png)

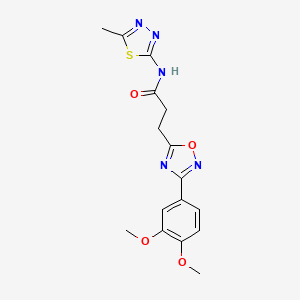

![4-(tert-butyl)-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709494.png)


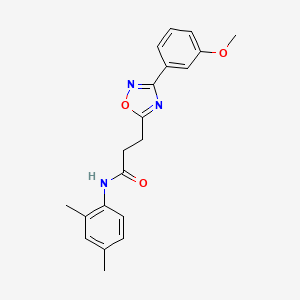
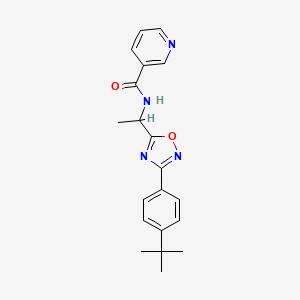
![(E)-N'-((1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7709548.png)
